Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate
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Overview
Description
Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate is a chemical compound with the molecular formula C10H11BrO2S and a molecular weight of 275.16214 g/mol . This compound contains a cyclopropane ring substituted with an ethyl ester group and a brominated thiophene moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to form 4-bromothiophene.
Cyclopropanation: The brominated thiophene undergoes cyclopropanation with ethyl diazoacetate to form the desired product.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis.
Scientific Research Applications
Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those targeting various biological pathways.
Material Science: Thiophene derivatives are used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used to study the interactions of thiophene derivatives with biological systems, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene moiety can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 2-(4-chlorothiophen-2-yl)cyclopropanecarboxylate
- Ethyl 2-(4-fluorothiophen-2-yl)cyclopropanecarboxylate
- Ethyl 2-(4-methylthiophen-2-yl)cyclopropanecarboxylate
These compounds share similar structures but differ in the substituents on the thiophene ring, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(4-bromothiophen-2-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-2-13-10(12)8-4-7(8)9-3-6(11)5-14-9/h3,5,7-8H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOVYYQUOHWKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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